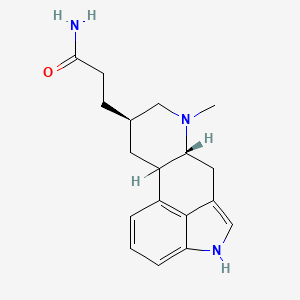

6-Methylergoline-8-beta-propionamide

Beschreibung

Eigenschaften

CAS-Nummer |

85352-48-3 |

|---|---|

Molekularformel |

C18H23N3O |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]propanamide |

InChI |

InChI=1S/C18H23N3O/c1-21-10-11(5-6-17(19)22)7-14-13-3-2-4-15-18(13)12(9-20-15)8-16(14)21/h2-4,9,11,14,16,20H,5-8,10H2,1H3,(H2,19,22)/t11-,14?,16-/m1/s1 |

InChI-Schlüssel |

OUJCZXKRLGXYRN-YTXUZFAGSA-N |

Isomerische SMILES |

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CCC(=O)N |

Kanonische SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CCC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 6-Methylergolin-8-beta-propionamid beinhaltet typischerweise die selektive Methylierung der N-6-Position von Ergolin. Die Reaktionsbedingungen erfordern oft spezifische Reagenzien und Katalysatoren, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden können eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

6-Methylergolin-8-beta-propionamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei Nucleophile bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

6-Methylergoline-8-beta-propionamide exhibits potential therapeutic properties, particularly in the treatment of neurological disorders. Its structural similarity to other ergoline derivatives suggests that it may interact with various neurotransmitter systems.

Neuroprotective Effects

Research indicates that compounds similar to this compound can provide neuroprotective benefits. For instance, studies have shown that certain ergoline derivatives can inhibit oxidative stress and apoptosis in neuronal cells, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders. The modulation of reactive oxygen species (ROS) levels is a key mechanism through which these compounds exert their protective effects .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in managing Alzheimer's disease symptoms by increasing acetylcholine levels in the brain. Some studies have explored the synthesis of derivatives that include this compound as a potential cholinesterase inhibitor, enhancing cognitive function by preventing the breakdown of this important neurotransmitter .

Ocular Disorders Treatment

A notable application for this compound lies in treating ocular disorders. Research has indicated that compounds within this class may modulate retinal degeneration processes, potentially offering therapeutic avenues for conditions associated with light-induced damage to retinal cells. The modulation of photoreceptor cell death through oxidative stress pathways has been a focal point of investigation .

Cognitive Enhancement

In a study focusing on Alzheimer's disease, novel compounds designed with structural motifs similar to this compound demonstrated significant inhibition of amyloid-beta aggregation and cholinesterase activity. These findings suggest that such compounds could be developed into multifunctional agents targeting multiple pathways involved in Alzheimer's pathology, thereby improving therapeutic strategies .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 6-Methylergoline-8-beta-propionamide involves its interaction with specific molecular targets, such as serotonin receptors. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and vascular smooth muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Ergoline Derivatives

Structural and Functional Group Differences

The compound is compared to 6-(2-Propenyl)-ergoline-8-carboxylic acid (CAS: 72821-79-5), a related ergoline derivative with distinct substituents:

Table 2: Structural Comparison

Key Observations:

Substituent Effects: The methyl group at position 6 in the target compound likely enhances metabolic stability compared to the allyl group in the analog, which may introduce reactivity due to its unsaturated bond .

Pharmacokinetic Implications :

Analytical and Spectrometric Behavior

This gap complicates direct analytical comparisons. However, the target compound’s [M+H]+ CCS (170.6 Ų) suggests a compact conformation compared to bulkier ergoline derivatives .

Q & A

Basic Research Questions

Q. What frameworks are recommended for formulating research questions on 6-Methylergoline-8-beta-propionamide?

- Methodological Answer : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) frameworks to ensure rigor. For example:

- FINER: Assess feasibility of synthesizing novel analogs under ethical guidelines.

- PICOT: "In in vitro models (P), how does this compound (I) compare to ergotamine (C) in modulating serotonin receptor binding (O) over 24-hour exposure (T)?" .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Prioritize HPLC (high-precision purity analysis), LC-MS (mass confirmation), and NMR (structural elucidation). Ensure metric system compliance (e.g., ppm for NMR shifts) and report numerical precision aligned with instrument specifications (e.g., ±0.01 mg/mL for HPLC) .

- Table 1 : Comparison of Analytical Techniques

| Technique | Purpose | Precision | Limitations |

|---|---|---|---|

| HPLC | Purity analysis | ±0.01 mg/mL | Requires reference standards |

| LC-MS | Mass confirmation | 0.1 Da resolution | Limited structural detail |

| NMR | Stereochemical analysis | ±0.1 ppm | High sample purity required |

Q. How can researchers ensure comprehensive literature reviews for this compound?

- Methodological Answer :

- Search ≥2 databases (e.g., PubMed, Scopus) with controlled vocabulary (MeSH terms: "ergoline derivatives," "serotonin receptors").

- Supplement with backward/forward citation tracking and gray literature (e.g., conference abstracts).

- Use a dual-reviewer system for data extraction to resolve discrepancies via consensus or third-party arbitration .

Advanced Research Questions

Q. How can contradictions in reported receptor binding affinities of this compound be resolved?

- Methodological Answer :

- Conduct a prospective meta-analysis (PMA) to harmonize protocols across studies (e.g., standardized radioligand assays).

- Apply statistical models (e.g., random-effects models) to account for heterogeneity. Convert incompatible data (e.g., IC₅₀ to Ki values) using validated equations .

- Contact original authors for missing data (e.g., raw binding curves) to recalculate metrics .

Q. What methodological challenges arise in synthesizing high-purity this compound?

- Methodological Answer :

- Challenge 1 : Stereochemical instability during propionamide substitution.

- Solution : Use chiral HPLC with polar organic mobile phases (e.g., ethanol/ACN) to isolate enantiomers .

- Challenge 2 : Byproduct formation under acidic conditions.

- Solution : Optimize reaction pH (5.5–6.0) and monitor via real-time LC-MS .

Q. How can researchers design studies to explore off-target effects of this compound?

- Methodological Answer :

- Step 1 : Use PEO framework (Population: neuronal cell lines; Exposure: 10–100 nM compound; Outcome: transcriptomic changes).

- Step 2 : Apply high-content screening (e.g., RNA-seq) with triplicate biological replicates to control for batch effects.

- Step 3 : Validate hits using in silico docking (e.g., AutoDock Vina) and ex vivo electrophysiology .

Data Contradiction and Validation

Q. What strategies mitigate validity threats in pharmacokinetic studies of this compound?

- Methodological Answer :

- Threat 1 : Interindividual metabolic variability.

- Solution : Stratify cohorts by CYP450 genotypes (e.g., CYP3A4*1/*22) .

- Threat 2 : Matrix effects in plasma quantification.

- Solution : Use isotope-labeled internal standards (e.g., d₃-6-Methylergoline) .

Q. How should researchers address ethical concerns in animal studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.